Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC17460864
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClNO3 |
|---|---|
| Molecular Weight | 313.7 g/mol |
| IUPAC Name | methyl 1-(3-chlorobenzoyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C17H12ClNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3 |
| Standard InChI Key | GDUAUQKFCUYTEB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)Cl |
Introduction
Synthesis
The synthesis of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate typically involves acylation reactions using indole derivatives as starting materials. A general synthetic route includes:
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Starting Material Preparation: Indole-3-carboxylic acid is used as the core structure.
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Acylation Reaction: The nitrogen atom of the indole ring undergoes acylation with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).
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Esterification: The carboxylic acid group at position 3 is converted into a methyl ester using reagents like methanol and acidic catalysts.
This reaction sequence ensures selective functionalization of the indole nucleus while preserving its aromaticity.
Applications
Methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate has potential applications in various fields:
Pharmaceutical Research
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The indole scaffold is widely recognized for its bioactivity, making this compound a candidate for drug discovery.
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Chlorobenzoyl-substituted indoles have been studied as kinase inhibitors or anticancer agents due to their ability to interact with biological targets such as enzymes and receptors .
Material Science
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Indole derivatives like this compound are explored for their optical properties, including fluorescence, which can be utilized in sensors or imaging technologies.
Synthetic Intermediates
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This compound serves as an intermediate for synthesizing more complex molecules, particularly in medicinal chemistry.
Structural Insights
The molecular structure of methyl 1-(3-chlorobenzoyl)-1H-indole-3-carboxylate is defined by conjugation between the indole ring and the benzoyl group. This conjugation enhances its electronic properties, which may influence its interaction with biological systems.
Key Structural Features:
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The planar nature of the indole ring allows stacking interactions (e.g., π–π interactions), which are crucial in binding to biomolecules.
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The electron-withdrawing chlorine atom on the benzoyl group increases the compound's electrophilicity, enabling further chemical modifications.
Challenges:
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Limited solubility in aqueous media can restrict biological testing.
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The synthesis requires careful control of reaction conditions to avoid side products.
Future Directions:
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Exploring derivatives with modifications at the benzoyl or ester groups to enhance bioactivity.
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Investigating its role in combinatorial libraries for high-throughput screening.
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